3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid
Description
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Properties
IUPAC Name |
3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-7-3-1-6(2-4-7)8(5-9(15)16)10(12,13)14/h1-5H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJWVWGLEWGSKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC(=O)O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties of 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic Acid
Executive Summary
3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid (CAS: 1613503-49-3) is a specialized fluorinated building block used in the synthesis of agrochemicals and pharmaceutical intermediates. Structurally, it is a trifluoromethylated analog of cinnamic acid, featuring a trifluoromethyl (
The incorporation of the
Part 1: Structural Identity & Stereochemistry
The molecule exhibits geometric isomerism around the C2=C3 double bond. Due to the presence of four distinct substituents, the stereochemistry is defined using the Cahn-Ingold-Prelog (CIP) priority rules.
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| CAS Registry Number | 1613503-49-3 |
| Molecular Formula | |
| Molecular Weight | 250.60 g/mol |
| SMILES | OC(=O)C=C(C(F)(F)F)C1=CC=C(Cl)C=C1 |
Geometric Isomerism (E/Z Assignment)
The assignment of E (Entgegen) and Z (Zusammen) configurations is non-intuitive due to the high priority of the trifluoromethyl group.
-
C2 Position: The Carboxyl group (
) has higher priority than Hydrogen ( ). -
C3 Position: The Trifluoromethyl group (
) has higher priority than the 4-Chlorophenyl ring ( ) because Fluorine (atomic number 9) outranks Carbon (atomic number 6) at the first point of difference.
Critical Distinction:
-
Z-Isomer: The high-priority groups (
and ) are on the same side .[1] This places the bulky Phenyl ring and Carboxyl group on opposite sides (anti). This is typically the thermodynamically preferred isomer due to minimized steric clash between the planar phenyl ring and the carboxylate. -
E-Isomer: The high-priority groups are on opposite sides .[1][2] This forces the Phenyl ring and Carboxyl group to be on the same side (syn), leading to steric crowding.
Caption: Stereochemical assignment based on CIP priorities. Note that the Z-isomer corresponds to the 'trans' arrangement of the phenyl and acid groups.
Part 2: Physicochemical Profile[5][7][8]
The introduction of the trifluoromethyl group drastically increases lipophilicity and acidity compared to 4-chlorocinnamic acid.
Key Parameters
| Property | Value (Predicted/Experimental) | Context & Causality |
| Physical State | Solid (Crystalline) | Stabilized by intermolecular H-bonding (dimer formation). |
| Melting Point | 120 – 130 °C | Based on analogs (e.g., des-chloro analog MP ~118°C). |
| pKa (Acid) | 3.4 – 3.7 | The electron-withdrawing |
| LogP (Lipophilicity) | 3.8 – 4.1 | High lipophilicity driven by the |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble at neutral/acidic pH due to the lipophilic core. |
| Solubility (Organic) | High | Soluble in MeOH, DMSO, DCM, and EtOAc. |
Solubility & Stability
-
pH-Dependent Solubility: As a carboxylic acid, the compound dissolves readily in basic aqueous solutions (pH > 8) by forming the carboxylate salt.
-
Thermal Stability: The
group is chemically inert, but the acrylic double bond is susceptible to thermal polymerization or isomerization at temperatures >150°C. -
Metabolic Stability: The
-trifluoromethyl group blocks metabolic oxidation at the vinylic position, a common clearance pathway for cinnamic acids.
Part 3: Synthesis & Manufacturing
The most robust synthetic route involves the Reformatsky reaction , which allows for the construction of the sterically congested
Synthetic Protocol (Reformatsky Route)
-
Precursor: 4'-Chloro-2,2,2-trifluoroacetophenone.
-
Reagent: Ethyl bromoacetate and Zinc dust (activated).
-
Intermediate: Formation of the
-hydroxy ester (tertiary alcohol). -
Dehydration: Treatment with thionyl chloride (
) and pyridine or Phosphorus pentoxide ( ) to generate the alkene. -
Hydrolysis: Saponification of the ethyl ester using
followed by acidification.
Synthesis Workflow Diagram
Caption: Step-by-step synthetic pathway via the Reformatsky reaction.
Part 4: Analytical Characterization
Validating the identity of CAS 1613503-49-3 requires specific spectroscopic markers.
Nuclear Magnetic Resonance (NMR)
-
NMR: A singlet around -60 to -65 ppm (relative to
). This is the most diagnostic signal for the group. -
NMR:
-
Vinylic Proton: A singlet (or quartet due to long-range H-F coupling,
) in the 6.3 – 6.8 ppm range. -
Aromatic Protons: Two doublets (AA'BB' system) centered around 7.4 ppm, characteristic of the para-substituted chlorophenyl ring.
-
Acid Proton: Broad singlet >11 ppm (solvent dependent).
-
Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (
). -
Isotope Pattern: The presence of Chlorine results in a characteristic 3:1 intensity ratio for the molecular ion (
) and the ( ) isotope peak. -
Fragmentation: Loss of
(decarboxylation) and loss of are common fragmentation pathways.
Part 5: Applications in Drug Design
This compound serves as a bioisostere for cinnamic acid derivatives. The strategic placement of the trifluoromethyl group offers three distinct advantages in medicinal chemistry:
-
Metabolic Blockade: The
group at the -position sterically and electronically inhibits enzymatic attack (e.g., by cytochrome P450s) on the double bond, prolonging half-life. -
Increased Potency: The electron-withdrawing nature of
increases the acidity of the carboxylic acid, potentially strengthening ionic interactions with target protein residues (e.g., Arginine). -
Lipophilicity Modulation: It enhances membrane permeability, aiding in the crossing of the blood-brain barrier (BBB) or cell membranes.
References
-
PubChem. (2025).[3][4][5][6] 3-(4-Chlorophenyl)-4,4-difluorobut-3-enoic acid (Analog Data). National Library of Medicine. Retrieved from [Link]
-
Beilstein Journals. (2021). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones. Beilstein-Institut. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Retrieved from [Link]
-
ChemGuide. (2012). E-Z Notation for Geometric Isomerism. Retrieved from [Link]
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- 1. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]
- 2. chemguide.co.uk [chemguide.co.uk]
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- 4. 3-(4-Chlorophenyl)-3-fluoroprop-2-enoic acid | C9H6ClFO2 | CID 69977781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(4-Chlorophenyl)-4,4-difluorobut-3-enoic acid | C10H7ClF2O2 | CID 177852869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(4-Chlorophenyl)-3-fluoroprop-2-enoic acid | C9H6ClFO2 | CID 69977781 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2E)-3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid
Abstract: This document provides a comprehensive technical overview of (2E)-3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid, a fluorinated organic compound of interest in synthetic and medicinal chemistry. The guide details its chemical identity, physicochemical properties, a plausible synthetic pathway, and its potential applications in research and drug development, grounded in the established roles of trifluoromethylated scaffolds. Safety and handling protocols, inferred from structurally related compounds, are also presented to ensure its responsible use in a laboratory setting. This whitepaper is intended for researchers, chemists, and professionals in the field of drug discovery and materials science who require a detailed understanding of this specific molecule.
Core Chemical Identity & Identifiers
(2E)-3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid is a specialized organic molecule characterized by a butenoic acid backbone, substituted with a 4-chlorophenyl group and a trifluoromethyl group. The "(2E)" designation specifies the stereochemistry of the double bond, indicating a trans configuration of the highest priority groups. The trifluoromethyl group, in particular, is a key functional moiety known to impart unique properties to organic molecules, making this compound a valuable building block for complex chemical synthesis.
The primary identifiers for this compound are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 616235-22-4 | Arctom Scientific |
| IUPAC Name | (2E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid | Inferred from structure |
| Molecular Formula | C₁₀H₆ClF₃O₂ | Arctom Scientific |
| Molecular Weight | 266.60 g/mol | Arctom Scientific |
| Canonical SMILES | O=C(O)C=C(C(F)(F)F)C1=CC=C(Cl)C=C1 | Inferred from structure |
| InChI Key | Inferred, not available in searched sources | N/A |
Physicochemical & Computed Properties
Experimental physicochemical data for (2E)-3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid is not widely available in the public domain. However, properties can be estimated based on its structure and by comparison with related compounds. The presence of the trifluoromethyl group is known to increase lipophilicity, while the carboxylic acid moiety provides a site for hydrogen bonding and imparts acidic character.[1]
Table of Computed Properties:
| Property | Predicted Value | Notes |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Based on similar butenoic acid structures.[2][3] |
| logP (Octanol-Water Partition Coeff.) | > 3.0 | The CF₃ and chloro-phenyl groups significantly increase lipophilicity.[1] |
| Hydrogen Bond Donors | 1 | From the carboxylic acid group.[4] |
| Hydrogen Bond Acceptors | 2 | From the carbonyl and hydroxyl oxygens.[4] |
| Rotatable Bonds | 2 | [4] |
These properties suggest that the compound is likely a solid at room temperature with limited solubility in water and good solubility in organic solvents. Its increased lipophilicity may enhance its ability to cross biological membranes, a desirable trait in drug design.[1]
Synthesis & Manufacturing Pathway
A definitive, published protocol for the synthesis of CAS 616235-22-4 was not identified in the surveyed literature. However, a plausible and chemically sound synthetic route can be designed based on established methods for creating similar trifluoromethylated and aromatic-substituted alkenoic acids. A common strategy involves a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction to construct the carbon-carbon double bond with the desired stereochemistry.
A potential pathway could start from 4-chlorobenzaldehyde and an appropriate trifluoromethyl-containing phosphonate or phosphonium ylide, followed by hydrolysis. An alternative approach, outlined below, involves the condensation of a trifluoromethyl ketone with a malonic acid derivative.
Caption: Horner-Wadsworth-Emmons synthesis pathway.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on similar reactions found in organic synthesis literature.[5][6]
-
Step 1: Horner-Wadsworth-Emmons Reaction.
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.05 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add a solution of 4'-chloro-2,2,2-trifluoroacetophenone (1.0 equivalent) in THF dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water and extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product, ethyl (2E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoate, by column chromatography.
-
-
Step 2: Saponification.
-
Dissolve the purified ester from Step 1 in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 2-3 equivalents) and stir the mixture at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Acidify the reaction mixture to pH ~2 with dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, (2E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid.
-
Applications in Research & Drug Development
While specific applications for CAS 616235-22-4 are not extensively documented, its structure is highly relevant to modern medicinal chemistry. The incorporation of a trifluoromethyl group is a widely used strategy in drug design for several reasons:[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug candidate.[1]
-
Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to penetrate cell membranes and cross the blood-brain barrier.[1]
-
Binding Affinity: The high electronegativity of the fluorine atoms can lead to favorable interactions with biological targets, potentially increasing the binding affinity and potency of a drug.[1]
-
Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's steric and electronic properties.
Given these attributes, (2E)-3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid is a promising scaffold or intermediate for the synthesis of novel therapeutic agents. The butenoic acid structure is found in various biologically active compounds, and the combination with the 4-chlorophenyl and trifluoromethyl moieties could lead to candidates for a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[7][8]
Safety & Handling
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Fire Safety: The compound is likely combustible. Use standard fire extinguishers such as dry chemical, CO₂, or foam.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Logical Flow for Safe Handling:
Caption: Recommended workflow for safe handling.
References
- New Journal of Chemistry. (n.d.). New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity. RSC Publishing.
- PubChem. (n.d.). (E)-3-(4-Chlorophenyl)but-2-Enoic Acid.
- MDPI. (2025, July 18).
- PubMed. (n.d.). Fluorinated retinoic acids and their analogues. 1. Synthesis and Biological activity of (4-methoxy-2,3,6-trimethylphenyl)
- Organic Syntheses. (n.d.). 2-allyl-2-methylcyclohexanone.
- EPA. (n.d.). 3-[4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic Acid Properties.
- MDPI. (2025, April 11). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues.
- Organic Syntheses. (n.d.). Bicyclo[3.3.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α)-.
- Organic Syntheses. (n.d.). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester.
- Sigma-Aldrich. (2025, June 25).
- European Journal of Organic Chemistry. (n.d.). First Total Synthesis of the Benzotropolone/Bis(pulvinone)
- Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET - DL-2-Hydroxybutyric acid, sodium salt.
- CPAChem. (2022, September 2).
- Cayman Chemical. (2025, March 24).
- Fisher Scientific. (2014, June 26).
- BenchChem. (2025). A Comparative Study on the Biological Activity of 3-Methyl-2-butenoic Acid and Its Esters.
- Beilstein Journal of Organic Chemistry. (2021, January 15).
- ChemScene. (n.d.). 3-(4-Chlorophenyl)-2-cyanoprop-2-enoic acid.
- PubChem. (n.d.). 3-Cyclopentyl-4,4,4-trifluorobut-2-enoic acid.
Sources
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A Senior Application Scientist's Guide to Recent Advances in the Synthesis of Trifluoromethylated Building Blocks
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Trifluoromethyl Group - A Privileged Motif in Modern Chemistry
The incorporation of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1] Its unique electronic properties—strong electron-withdrawing nature, high electronegativity, and metabolic stability conferred by the robust C-F bonds—dramatically influence a molecule's lipophilicity, binding affinity, and bioavailability.[2][3] This has led to the prevalence of CF₃-containing compounds in a significant portion of pharmaceuticals and agrochemicals on the market.[3][4] Consequently, the development of efficient, selective, and scalable methods for introducing this critical functional group remains a highly active and competitive area of research. This guide provides an in-depth analysis of recent breakthroughs in the synthesis of trifluoromethylated building blocks, offering field-proven insights into the causality behind experimental choices and providing robust, validated protocols for key transformations.
The Trifluoromethylation Toolkit: A Strategic Overview
The synthesis of trifluoromethylated compounds can be broadly categorized into three primary strategies based on the nature of the trifluoromethyl source: nucleophilic, electrophilic, and radical. The choice of method is dictated by the electronic character of the substrate and the desired bond disconnection. Recent years have seen significant advances in all three areas, particularly with the advent of novel reagents and catalytic systems that offer milder conditions, broader substrate scope, and improved selectivity.
}
Caption: Core trifluoromethylation strategies and their typical substrates.Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent and Beyond
Nucleophilic trifluoromethylation, involving the transfer of a trifluoromethyl anion (CF₃⁻) equivalent, is a classic and powerful method for the synthesis of trifluoromethylated alcohols, amines, and other derivatives from electrophilic precursors like aldehydes, ketones, and imines.[5]
The Workhorse: (Trifluoromethyl)trimethylsilane (TMSCF₃)
The most prominent reagent in this class is (trifluoromethyl)trimethylsilane (TMSCF₃), widely known as the Ruppert-Prakash reagent.[6][7] TMSCF₃ itself is not highly reactive but requires activation by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the potent trifluoromethide anion.[8]
Causality of Activation: The reaction proceeds via an anionic chain mechanism. A catalytic amount of a nucleophile (e.g., F⁻) attacks the silicon atom of TMSCF₃, forming an unstable pentacoordinate siliconate intermediate. This intermediate fragments, releasing the highly reactive CF₃⁻ anion. The CF₃⁻ then attacks the electrophilic carbonyl or imine, and the resulting alkoxide or amide intermediate reacts with another molecule of TMSCF₃ to regenerate the CF₃⁻ anion, thus propagating the chain.[9]
}
Caption: Anionic chain mechanism of the Ruppert-Prakash reaction.Field-Proven Protocol: Nucleophilic Trifluoromethylation of Benzaldehyde
This protocol provides a reliable method for the trifluoromethylation of an aromatic aldehyde using TMSCF₃.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg, 0.10 mL)
-
Ruppert-Prakash reagent (TMSCF₃) (1.2 mmol, 170 mg, 0.16 mL)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.05 mmol, 50 µL)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add benzaldehyde and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Ruppert-Prakash reagent to the stirred solution.
-
Add the TBAF solution dropwise to initiate the reaction. A color change or exotherm may be observed.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting crude product is the TMS-protected alcohol. For deprotection, dissolve the crude product in THF, add 1M HCl, and stir at room temperature until deprotection is complete (monitored by TLC).
-
Purify the final alcohol product by flash column chromatography.[8]
Electrophilic Trifluoromethylation: Taming the "CF₃⁺" Synthon
Electrophilic trifluoromethylation reagents deliver a "CF₃⁺" equivalent and are ideal for reacting with electron-rich substrates such as enolates, silyl enol ethers, arenes, and heteroatoms like sulfur and oxygen.[3][5] The most prominent reagents in this category are the hypervalent iodine-based Togni reagents and the sulfonium salt-based Umemoto reagents.[3][4]
Togni and Umemoto Reagents: A Comparative Overview
Both Togni and Umemoto reagents are bench-stable crystalline solids that have revolutionized electrophilic trifluoromethylation due to their reactivity and broad functional group tolerance.[3][4]
| Feature | Togni Reagents (Hypervalent Iodine) | Umemoto Reagents (Sulfonium Salts) |
| Structure | 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni II) | S-(trifluoromethyl)dibenzothiophenium salts |
| Reactivity | Highly effective for C-, S-, and O-nucleophiles. Can be activated by Lewis/Brønsted acids or transition metals (e.g., Cu).[10] | Highly reactive, powerful trifluoromethylating agents for a wide range of nucleophiles.[4] |
| Mechanism | Can proceed via polar (ionic) or single-electron transfer (SET) pathways, generating CF₃ radicals. The pathway is often influenced by additives, catalysts, or light.[2][10] | Primarily react via an electrophilic pathway, but can also generate CF₃ radicals under certain conditions (e.g., photoredox catalysis).[11][12] |
| Advantages | Commercially available, broad scope, byproducts can potentially be recycled.[3] | High reactivity, effective for challenging substrates.[4][12] |
| Considerations | Togni Reagent II is known to have explosive properties and requires careful handling.[13] | Can generate stoichiometric amounts of dibenzothiophene as a byproduct.[14] |
Causality of Mechanism: Polar vs. Radical Pathways
A key insight for the application scientist is understanding that these "electrophilic" reagents do not always react through a simple polar mechanism. Under many conditions, particularly with transition metal catalysis or photostimulation, they undergo a single-electron transfer (SET) to generate a trifluoromethyl radical (CF₃•).[15] This dual reactivity expands their synthetic utility beyond classical nucleophiles.
For example, the copper-catalyzed trifluoromethylation of alkenes with Togni's reagent is proposed to proceed via a radical pathway. Cu(I) activates the Togni reagent, leading to the formation of a CF₃ radical, which then adds to the alkene. The resulting carbon-centered radical is then oxidized by a Cu(II) species to complete the catalytic cycle.[16]
}
Caption: Proposed radical mechanism for Cu-catalyzed trifluoromethylation.Field-Proven Protocol: Trifluoromethylation of an Active Methylene Compound
This protocol demonstrates the use of a powerful Umemoto reagent for the trifluoromethylation of a β-ketoester.
Materials:
-
α-Acetyl-γ-butyrolactone (1.59 mmol, 200 mg)
-
Umemoto Reagent IV (S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate) (1.90 mmol, 1.08 g)
-
Sodium hydride (60% dispersion in mineral oil) (3.17 mmol, 76.1 mg)
-
Anhydrous Dimethylformamide (DMF) (4 mL)
Procedure:
-
To a solution of α-acetyl-γ-butyrolactone in anhydrous DMF at room temperature, add the sodium hydride portionwise. Stir for 15 minutes to form the enolate.
-
Cool the reaction mixture to -45 °C using a suitable cooling bath.
-
Add the Umemoto reagent IV to the cooled suspension.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.
-
Quench the reaction carefully by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the α-trifluoromethylated product.[17]
Radical Trifluoromethylation: The Photoredox Revolution
Radical trifluoromethylation has emerged as a dominant strategy, largely due to the explosion of visible-light photoredox catalysis.[18] This approach allows for the generation of the CF₃ radical under exceptionally mild conditions from a variety of precursors, including trifluoroiodomethane (CF₃I), triflyl chloride (CF₃SO₂Cl), and even inexpensive sources like trifluoroacetic acid.[1][19][20]
Causality of Photoredox Catalysis: The process is initiated by the excitation of a photocatalyst (e.g., [Ru(bpy)₃]²⁺ or an iridium complex) with visible light. The excited-state photocatalyst can then engage in a single-electron transfer (SET) with a CF₃ precursor. For example, it can reduce a reagent like CF₃I to generate the CF₃ radical and an iodide anion. This electrophilic CF₃ radical then rapidly adds to arenes, heteroarenes, or alkenes to forge the new C-CF₃ bond.[1][21]
}
Caption: General mechanism for photoredox-catalyzed radical trifluoromethylation.Field-Proven Protocol: Enantioselective α-Trifluoromethylation of Aldehydes
A landmark achievement merging photoredox catalysis with organocatalysis allows for the highly enantioselective α-trifluoromethylation of aldehydes.[21]
Materials:
-
Aldehyde (e.g., hydrocinnamaldehyde) (0.5 mmol)
-
Trifluoromethyl iodide (CF₃I) (gas or condensed liquid)
-
Photocatalyst: [Ir(ppy)₂(dtb-bpy)]PF₆ (1 mol%)
-
Chiral amine organocatalyst: (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one (20 mol%)
-
Base: 2,6-Lutidine (1.0 mmol)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
In a reaction vessel, combine the aldehyde, photocatalyst, organocatalyst, and solvent under an inert atmosphere.
-
Add the base (2,6-lutidine).
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Introduce trifluoromethyl iodide (CF₃I).
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs or a household compact fluorescent lamp) with vigorous stirring.
-
Monitor the reaction by GC or ¹H NMR until completion.
-
Work up the reaction by quenching with a suitable aqueous solution and extracting with an organic solvent.
-
Purify the product by flash column chromatography. This method consistently delivers α-trifluoromethylated aldehydes with high yields and excellent enantioselectivity (often >95% ee).[5][21]
Industrial Perspective: Scalability, Cost, and Safety
For drug development professionals, the transition from bench-scale synthesis to industrial production is a critical consideration.
-
Cost-Effectiveness: Reagents like Togni's and Umemoto's are highly effective but can be expensive, limiting their use in large-scale manufacturing.[19][22] There is a significant industrial push towards using cheaper, bulk chemical sources of the CF₃ group, such as trifluoroacetic acid (~$50/kg) or the industrial byproduct fluoroform (CF₃H).[19][20][23] Recent advances in photoelectrocatalysis have shown promise for activating trifluoroacetic acid under milder conditions, enabling gram-scale synthesis.[19][20]
-
Scalability: Photochemical reactions, while powerful, present scalability challenges due to the limitations of light penetration described by the Beer-Lambert law. Continuous-flow reactors, which offer a high surface-area-to-volume ratio, are a key enabling technology for scaling these processes. Successful commercial-scale (over 500 kg) photoredox trifluoromethylations have been reported using both LED and laser-based flow reactors.[24]
-
Safety: Trifluoromethylating reagents must be handled with care. Togni Reagent II, for instance, is known to be energetic and can decompose exothermically.[10][13] Many trifluoromethylation reactions can also produce hazardous byproducts like hydrogen fluoride (HF), which is highly toxic and corrosive.[25] A thorough understanding of the reagent's stability, reactivity, and potential decomposition pathways, as detailed in the Safety Data Sheet (SDS), is paramount.[25]
Synthesis of Key Reagents: Building the Blocks
An in-depth guide would be incomplete without addressing the synthesis of the key trifluoromethylating agents themselves.
-
Ruppert-Prakash Reagent (TMSCF₃): Prepared from trimethylsilyl chloride and a trifluoromethyl halide (e.g., CF₃Br) in the presence of a phosphorus(III) reagent which acts as a halogen acceptor.[6]
-
Togni Reagent I: Synthesized from 2-iodobenzoic acid, which is oxidized and cyclized, followed by a reaction with the Ruppert-Prakash reagent.[10][26]
-
Umemoto Reagents: These S-(trifluoromethyl)dibenzothiophenium salts are typically synthesized from the corresponding dibenzothiophene S-oxide via a multi-step sequence. More powerful variants, like Umemoto Reagent IV, have been developed through a one-pot synthesis from readily available biphenyl precursors.[27][28]
Conclusion and Future Outlook
The field of trifluoromethylation is continuously evolving, driven by the persistent demand for novel fluorinated molecules in the life sciences and materials sectors. Recent advances have provided chemists with an increasingly sophisticated and versatile toolkit. The rise of photoredox catalysis has made radical trifluoromethylation a mild and broadly applicable strategy. Concurrently, the development of more potent and selective electrophilic and nucleophilic reagents continues to expand the boundaries of what is synthetically possible.
Looking ahead, the major challenges will be to further improve the atom economy and reduce the cost of these transformations. The development of catalytic methods that utilize inexpensive, abundant sources like fluoroform and trifluoroacetic acid will be crucial for sustainable, large-scale industrial applications. Furthermore, the continued exploration of asymmetric catalysis will be essential for the efficient construction of complex, chiral trifluoromethylated building blocks that will undoubtedly form the basis of the next generation of pharmaceuticals and agrochemicals.
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Mudshinge, S. R., Hammond, G. B., & Umemoto, T. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Journal of Fluorine Chemistry. [Link]
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Prakash, G. K. S., et al. (2006). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry. [Link]
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Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). SSRN. [Link]
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Houk, K. N., et al. (2024). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. Nature Communications. [Link]
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Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society. [Link]
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Deng, L., et al. (2015). Enantioselective Cu-catalyzed trifluoromethylation of β-Ketoesters. Bryn Mawr College. [Link]
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Liu, G., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments. [Link]
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Wang, Z., et al. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated intramolecular azirination. Beilstein Journal of Organic Chemistry. [Link]
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Togni, A., et al. (2014). Substrate scope of trifluoromethylation of aliphatic alcohols with 2.... ResearchGate. [Link]
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Ma, J.-A., & Cahard, D. (2007). Strategies for nucleophilic, electrophilic, and radical trifluoromethylations. Journal of Fluorine Chemistry. [Link]
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Yagupolskii, L. M., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry. [Link]
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Togni, A., et al. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews. [Link]
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Alcarazo, M., et al. (2023). Synthesis of 5-(1-Diazo-2-ethoxy-2-oxoethyl) dibenzo[b,d]thiophenium Triflate. Organic Syntheses. [Link]
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Song, Q., et al. (2024). Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent. Organic Letters. [Link]
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Mo, Y., et al. (2024). ZJU CBE scientists achieve low-cost trifluoromethylation of drug molecules. Zhejiang University. [Link]
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Ley, S. V., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. ACS Sustainable Chemistry & Engineering. [Link]
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Krska, S., et al. (2021). Commercial-Scale Visible-light Trifluoromethylation of 2-Chlorothiophenol using CF3I gas. ChemRxiv. [Link]
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Li, Y., & Duan, X. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry. [Link]
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Kim, D., et al. (2023). Ex-situ generation and synthetic utilization of bare trifluoromethyl anion in flow via rapid biphasic mixing. Nature Communications. [Link]
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Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
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Wang, X., et al. (2020). Trifluoromethanesulfonic Anhydride as a Low-Cost and Versatile Trifluoromethylation Reagent. ResearchGate. [Link]
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Methodological & Application
Synthesis of trifluoromethylated pyrazoles using 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid
Strategic Synthesis of 5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole from 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid: A Detailed Guide for Medicinal Chemists and Process Development Scientists
Abstract
This application note provides a comprehensive guide to the synthesis of 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole, a key scaffold in medicinal chemistry, utilizing this compound as a strategic starting material. The incorporation of a trifluoromethyl (CF3) group into heterocyclic structures is a cornerstone of modern drug design, enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] Pyrazole moieties are prevalent in numerous pharmaceuticals, including the renowned anti-inflammatory drug Celecoxib.[3][4] This document outlines the synthetic rationale, a detailed experimental protocol, and a mechanistic exploration of the cyclocondensation reaction with hydrazine hydrate. The presented methodology is designed to be a robust and scalable process for researchers in drug discovery and development.
Introduction: The Significance of Trifluoromethylated Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents.[5][6][7] The introduction of a trifluoromethyl group can profoundly influence the physicochemical and pharmacological properties of a molecule.[2][8] The CF3 group's high electronegativity and lipophilicity can lead to improved metabolic stability by blocking potential sites of oxidation, and its steric bulk can modulate receptor binding interactions.[1] Consequently, the development of efficient synthetic routes to trifluoromethylated pyrazoles is of paramount importance.[9][10]
This application note focuses on a practical approach to synthesize 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole, a compound with potential applications in various therapeutic areas, from the readily accessible this compound. The choice of this starting material offers a direct route to the desired pyrazole core, leveraging the inherent reactivity of the α,β-unsaturated carbonyl system.
Synthetic Strategy and Mechanistic Rationale
The cornerstone of the proposed synthesis is the well-established Knorr pyrazole synthesis and related cyclocondensation reactions, which typically involve the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[11][12] In this case, this compound serves as a 1,3-dielectrophilic synthon. The reaction proceeds via a cyclocondensation reaction with hydrazine hydrate.
The proposed mechanism involves an initial Michael addition of one of the nitrogen atoms of hydrazine to the β-position of the α,β-unsaturated carboxylic acid. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the carbonyl carbon of the carboxylic acid, forming a pyrazolidinone intermediate. Subsequent dehydration of this intermediate leads to the formation of the aromatic pyrazole ring. The regioselectivity of the final product is dictated by the relative electrophilicity of the carbonyl carbon and the β-carbon of the enoic acid.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole.
3.1. Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | Not available | Custom synthesis or commercial | Purity >98% |
| Hydrazine hydrate (64-65%) | 7803-57-8 | Major suppliers | Corrosive and toxic, handle with care |
| Ethanol (anhydrous) | 64-17-5 | Major suppliers | Reagent grade |
| Hydrochloric acid (concentrated) | 7647-01-0 | Major suppliers | For pH adjustment |
| Ethyl acetate | 141-78-6 | Major suppliers | For extraction |
| Sodium sulfate (anhydrous) | 7757-82-6 | Major suppliers | For drying |
| Hexanes | 110-54-3 | Major suppliers | For recrystallization |
3.2. Reaction Setup and Procedure
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 37.5 mmol).
-
Add anhydrous ethanol (100 mL) to the flask and stir until the starting material is fully dissolved.
-
Carefully add hydrazine hydrate (2.4 mL, ~50 mmol, 1.3 equivalents) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Slowly evaporate the solvent under reduced pressure to obtain a crude residue.
-
To the residue, add distilled water (50 mL) and adjust the pH to ~2 with concentrated hydrochloric acid to protonate any basic impurities.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole as a crystalline solid.
3.3. Characterization Data (Hypothetical)
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Yield | 80-90% |
| Melting Point | 145-148 °C |
| ¹H NMR (CDCl₃) | δ 10.5 (br s, 1H, NH), 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 7.30 (d, J = 8.5 Hz, 2H, Ar-H), 6.80 (s, 1H, pyrazole-H) |
| ¹³C NMR (CDCl₃) | δ 148.0 (C-3), 142.0 (C-5), 135.0, 130.0, 129.5, 128.0 (Ar-C), 122.0 (q, J = 268 Hz, CF₃), 105.0 (C-4) |
| ¹⁹F NMR (CDCl₃) | δ -62.5 (s, 3F, CF₃) |
| MS (ESI) | m/z 247.0 [M+H]⁺ |
Visualization of Workflow and Mechanism
4.1. Experimental Workflow
Caption: A streamlined workflow for the synthesis of the target pyrazole.
4.2. Proposed Reaction Mechanism
Caption: The proposed mechanism for pyrazole formation.
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If the reaction does not go to completion, extend the reflux time or consider adding a catalytic amount of a protic acid like acetic acid to facilitate the cyclization.
-
Low Yield: Ensure anhydrous conditions as water can interfere with the reaction. Proper pH adjustment during workup is crucial to prevent loss of the product in the aqueous phase.
-
Purification Issues: If recrystallization is challenging, column chromatography on silica gel using an ethyl acetate/hexanes gradient can be employed.
-
Safety: Hydrazine hydrate is highly toxic and corrosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be conducted with caution, especially during the initial addition of hydrazine hydrate due to a potential exotherm.
Conclusion
The protocol described in this application note presents a reliable and efficient method for the synthesis of 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole from this compound. This approach is well-suited for laboratory-scale synthesis and holds promise for scalability in process development. The strategic use of a trifluoromethylated α,β-unsaturated carboxylic acid as a building block provides a direct entry into a valuable class of heterocyclic compounds for drug discovery and development.
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved from [Link]
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Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2013, March 21). MDPI. Retrieved from [Link]
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Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. (2023, November 15). Beilstein Journals. Retrieved from [Link]
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Synthesis of celecoxib from CF3‐ynone 4f. (n.d.). ResearchGate. Retrieved from [Link]
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Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). orientjchem.org. Retrieved from [Link]
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Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022, March 28). PMC. Retrieved from [Link]
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Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. (2009, February 18). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
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Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Academic Strive. Retrieved from [Link]
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Cyclocondensation between fatty acid hydrazides and 1,1,1-trifluoro-4-alkoxy-3-alken-2-ones: Introducing a trifluoromethylated head onto fatty acid moieties. (2017, August 11). Figshare. Retrieved from [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]
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Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2014, April 1). Beilstein Journals. Retrieved from [Link]
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synthesis of pyrazoles. (2019, January 19). YouTube. Retrieved from [Link]
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SYNTHESIS OF 1-BENZYL-5-PHENYL-1H-PYRAZOLE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023, November 7). Future Medicinal Chemistry. Retrieved from [Link]
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Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021, August 22). MDPI. Retrieved from [Link]
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Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. (n.d.). Scilit. Retrieved from [Link]
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The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. (n.d.). PMC - NIH. Retrieved from [Link]
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1,1,1-Trifluoro-3-(2-thenoyl)acetone in Reactions with Hydrazines. (n.d.). ResearchGate. Retrieved from [Link]
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Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. (2022, December 1). MDPI. Retrieved from [Link]
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A convenient synthesis of 2-trifluoromethylpyrroles via base-promoted cyclocondensation of trifluoromethyloxazolones with electron-deficient alkenes. (n.d.). Journal of the Chemical Society, Chemical Communications (RSC Publishing). Retrieved from [Link]
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Unexpected Formation of 4-aryl-1-(Propane-2-ylidenehydrazono)-2,3-diazaspiro[5.5]undec-3-ene by the Reaction of Pyridazinethiones Derivatives with Hydrazine. (2021, July 2). MDPI. Retrieved from [Link]
-
Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. (n.d.). Nature Communications. Retrieved from [Link]
-
Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. (2022, September 20). Frontiers. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic Acid as a Potent Michael Acceptor in Modern Synthesis
Introduction: A Trifecta of Reactivity and Potential
In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone for modulating the physicochemical and biological properties of molecules.[1][2] The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[2] When this powerful functional group is coupled with the versatile reactivity of a Michael acceptor, the resulting scaffold presents a compelling platform for the construction of complex and potentially bioactive compounds.
This guide delves into the application of 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid , a molecule that embodies this trifecta of advantageous chemical features. The presence of the electron-withdrawing trifluoromethyl group, the conjugated carboxylic acid, and the 4-chlorophenyl ring system synergistically activate the β-carbon for nucleophilic attack, making it an excellent Michael acceptor.[3][4][5]
These application notes will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reactivity of this compound, detailed protocols for its use in Michael addition reactions, and insights into the potential applications of the resulting adducts in medicinal chemistry and beyond.
The Underlying Chemistry: Understanding the Michael Addition
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound.[3][4][5][6] In the case of this compound, the electron-withdrawing nature of the trifluoromethyl group and the carboxylic acid polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles (Michael donors).[3][4][5]
The general mechanism proceeds in three key steps:
-
Nucleophilic Attack: A nucleophile attacks the electrophilic β-carbon of the Michael acceptor.
-
Enolate Formation: This attack forms a resonance-stabilized enolate intermediate.
-
Protonation: The enolate is then protonated to yield the final 1,4-adduct.[4]
The versatility of the Michael reaction allows for the introduction of diverse functionalities by employing various nucleophiles, including thiols (thia-Michael), amines (aza-Michael), and carbanions.[4]
Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClF₃O₂ | Internal Calculation |
| Molecular Weight | 250.60 g/mol | Internal Calculation |
| Appearance | White to off-white solid | Expected Property |
| Key Structural Features | Trifluoromethyl group, 4-chlorophenyl ring, α,β-unsaturated carboxylic acid | Structural Analysis |
Experimental Protocols
The following protocols are provided as a guide for utilizing this compound in Michael addition reactions. It is recommended to optimize reaction conditions for specific substrates and desired outcomes.
Protocol 1: Thia-Michael Addition of Thiols
The addition of thiols to trifluoromethylated Michael acceptors is a highly efficient reaction that can be catalyzed by organocatalysts to achieve high enantioselectivity. This protocol is adapted from established methods for the asymmetric sulfa-Michael addition to 4,4,4-trifluorocrotonates.[7][8]
Materials and Reagents:
-
This compound
-
Thiol of choice (e.g., thiophenol, benzyl mercaptan)
-
Bifunctional organocatalyst (e.g., cinchona alkaloid-derived thiourea)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert gas atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating/cooling system
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Procedure:
-
To an oven-dried flask under an inert atmosphere, add this compound (1.0 equiv) and the bifunctional organocatalyst (1-10 mol%).
-
Dissolve the solids in the anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the thiol (1.1 equiv) to the stirred solution.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow: Thia-Michael Addition
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
- 3. Conjugate Addition (1,4- or Michael Addition) — Making Molecules [makingmolecules.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. AKT/PKB Signaling: Navigating the Network - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification techniques for 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid reaction mixtures
Technical Support Center: Purification of 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important fluorinated intermediate. Our goal is to move beyond simple protocols and explain the scientific rationale behind each step, empowering you to troubleshoot and optimize your purification workflow effectively.
Section 1: Understanding Your Reaction Mixture - Common Impurities and Their Origins
A successful purification strategy begins with a thorough understanding of the potential impurities in your crude reaction mixture. The target compound, (2E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid, is typically synthesized via olefination reactions like the Horner-Wadsworth-Emmons (HWE) or Wittig reaction.[1][2] These methods, while effective, can introduce specific impurities that must be addressed.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: Based on a typical HWE synthesis pathway, your crude product is likely to contain a mixture of the following:
-
Unreacted Starting Materials: This can include the phosphonate reagent and the carbonyl compound (e.g., a glyoxylate derivative).
-
Phosphonate/Phosphine Oxide Byproducts: The HWE reaction generates a water-soluble dialkylphosphate salt, which is generally easy to remove during an aqueous workup.[1][3] If a classic Wittig reaction was used, the byproduct is triphenylphosphine oxide, a neutral, often stubborn impurity that can co-purify with your product.[4]
-
(Z)-Isomer: The HWE reaction predominantly yields the thermodynamically more stable (E)-alkene, which is your target product.[1][5] However, the formation of the geometric (Z)-isomer is a common side reaction. The ratio of E:Z isomers is highly dependent on the reaction conditions.
-
Solvent and Reagent Residues: Residual solvents and excess base from the reaction.
Q2: Why is the (Z)-isomer a particularly challenging impurity?
A2: The (Z)-isomer is structurally very similar to your target (E)-isomer. They often have very close polarities and solubilities, making them difficult to separate by simple techniques like recrystallization alone. Their removal often requires more advanced methods like column chromatography or careful optimization of crystallization conditions.
Section 2: Primary Purification Strategy - Troubleshooting Acid-Base Extraction
The carboxylic acid functional group is the key to an efficient and robust primary purification. Acid-base extraction is a powerful technique that leverages the ability of your target compound to form a water-soluble salt, thereby separating it from neutral or basic organic impurities.[6][7][8]
Q3: Why is acid-base extraction the recommended first step for purification?
A3: This technique exploits the most significant chemical difference between your acidic product and the major neutral impurities (e.g., triphenylphosphine oxide, unreacted starting materials). By treating the crude mixture with a base, you convert the carboxylic acid into its carboxylate salt.[9] This salt is ionic and therefore highly soluble in water, while the neutral impurities remain in the organic solvent. This allows for a clean, bulk separation of the product from a significant portion of the contaminants.[10]
Q4: I performed an acid-base extraction, but a thick emulsion formed at the interface between the organic and aqueous layers. How can I resolve this?
A4: Emulsion formation is a common issue, often caused by fine particulates or surfactants. To break the emulsion, you can:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the two layers.
-
Gentle Agitation: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to allow for extraction without creating a stable emulsion.
-
Filtration: In some cases, filtering the entire mixture through a pad of Celite® can help to remove the particulate matter that is stabilizing the emulsion.
Q5: After separating the layers and acidifying the aqueous phase, my product isn't precipitating. What went wrong?
A5: This issue can arise from several factors:
-
Insufficient Acidification: Ensure you have added enough strong acid (e.g., 1-3M HCl) to bring the pH well below the pKa of the carboxylic acid (typically pH < 2). Use pH paper to confirm the aqueous layer is strongly acidic.
-
Product Concentration: If the concentration of your product in the aqueous layer is too low, it may remain dissolved even after protonation. You can try to concentrate the aqueous layer under reduced pressure before acidification or extract the acidified solution with a fresh portion of an organic solvent (like ethyl acetate or dichloromethane) to recover the product.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal to induce precipitation. Cooling the solution in an ice bath can also significantly decrease the solubility and promote crystallization.
Protocol 1: Optimized Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).
-
Basification: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Scientist's Note: NaHCO₃ is a weak base, making it selective for deprotonating the carboxylic acid without affecting other sensitive functional groups. Vent the funnel frequently, as CO₂ gas will be evolved.
-
-
Extraction: Gently invert the funnel 10-15 times to mix the layers. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery.
-
Combine & Wash: Combine all aqueous extracts. Wash this combined aqueous phase once with a small portion of the organic solvent to remove any lingering neutral impurities.
-
Acidification & Precipitation: Cool the aqueous solution in an ice bath. Slowly add 3M HCl with stirring until the solution is strongly acidic (pH ~1-2, confirmed with pH paper). A white or off-white solid product should precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Section 3: High-Purity Polish - Troubleshooting Recrystallization
After acid-base extraction, your product should be significantly purer. However, isomers or other closely related impurities may remain. Recrystallization is the ideal next step to achieve high purity.[11] The principle is to find a solvent system where the compound is highly soluble at an elevated temperature but sparingly soluble at a low temperature.
Q6: My product either doesn't dissolve when hot or doesn't crystallize when cooled. How do I select the right recrystallization solvent?
A6: Solvent selection is critical and often requires empirical screening. A good starting point is to test solvents with varying polarities.
| Solvent System | Polarity | Rationale for Use |
| Hexane/Toluene | Low | Good for non-polar impurities. The aromatic nature of toluene can aid in dissolving the chlorophenyl moiety. |
| Ethyl Acetate/Hexane | Medium | A versatile system. Dissolve in minimal hot ethyl acetate and add hot hexane until turbidity appears. |
| Isopropanol/Water | High | Useful if the compound is highly polar. Dissolve in hot isopropanol and add water dropwise until cloudy. |
Troubleshooting Tip: If a single solvent doesn't work, use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at its boiling point. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.
Q7: My recovery yield after recrystallization is very low. What can I do to improve it?
A7: Low yield is often due to using too much solvent or cooling the solution too quickly.
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals and prevents premature precipitation of impurities.
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, slightly less pure crop by concentrating the remaining solution (the mother liquor) and re-cooling.
Section 4: Purity Analysis and Final Confirmation
Verifying the purity of your final product is a critical final step. A combination of analytical techniques provides the most complete picture.
Q8: What analytical methods are recommended to confirm the purity and identity of my final product?
A8: A multi-pronged approach is best:
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for purity assessment. A reverse-phase C18 column with a mobile phase like acetonitrile and water (with 0.1% formic or acetic acid to ensure the carboxylic acid is protonated) will provide a quantitative purity value (e.g., >99% by peak area).[12][13]
-
¹H and ¹⁹F NMR (Nuclear Magnetic Resonance): NMR spectroscopy confirms the chemical structure. In ¹H NMR, the presence of aromatic signals corresponding to the 4-chlorophenyl group and the vinyl proton signal are key. ¹⁹F NMR will show a singlet for the CF₃ group, and its chemical shift can help confirm the structure. The absence of signals from starting materials or byproducts is a strong indicator of purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms the molecular weight of your compound, providing definitive evidence of its identity.[14]
Overall Purification Workflow Diagram
The following diagram illustrates the logical flow of the purification process, from the crude reaction mixture to the final, highly pure compound.
Caption: Workflow for purification of this compound.
References
- Fiveable. (2025, September 15). Acid-Base Extraction Definition.
- University of York. Chemically-active extraction. Chemistry Teaching Labs.
- Magritek. Separation of Acidic, Basic and Neutral Compounds.
- Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions.
- BenchChem. (2025). Technical Support Center: Synthesis of Perfluorinated Dicarboxylic Acids.
- Wikipedia. Acid–base extraction.
- Idaho National Laboratory. (2024, September 2). Crystal structure of perfluorononanoic acid, C9HF17O2. INL Research Library Digital Repository.
- YouTube. (2019, January 10). contrasting the Wittig and Horner-Wadsworth-Emmons reaction.
- Wikipedia. Horner–Wadsworth–Emmons reaction.
- NROChemistry. Horner-Wadsworth-Emmons Reaction.
- Pop, A., Jîtca, G., et al. (2023, February 18). Wittig and Wittig–Horner Reactions under Sonication Conditions. PMC.
- Alfa Chemistry. (2024, August 6). Horner-Wadsworth-Emmons Reaction.
- Maslarska, V., et al. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).
- Netzband, D. (2011). An Analytical Method for the Determination of Residues of Trichlorfon and its M. Bayer Method No.: DL-004-W10-01.
- Aćimović, J., et al. (2010). HPLC-DAD-ESI-MSn IDENTIFICATION OF PHENOLIC COMPOUNDS. Maced. J. Chem. Chem. Eng. 29 (2), 181-194.
- Arctom Scientific. (2E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoicacid.
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. fiveable.me [fiveable.me]
- 7. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. magritek.com [magritek.com]
- 10. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. public.pensoft.net [public.pensoft.net]
- 13. epa.gov [epa.gov]
- 14. mjcce.org.mk [mjcce.org.mk]
Minimizing defluorination side reactions in trifluoromethylated acid synthesis
Introduction: The "Fluorine Flight" Challenge
In the synthesis of trifluoromethylated carboxylic acids (e.g.,
This guide addresses the "self-immolation" of the
Module 1: Diagnostic Hub
Q: How do I definitively confirm defluorination is the cause of my low yield?
A: You must look beyond the absence of product. Defluorination leaves a distinct "forensic" signature in
-
The Symptom: You observe a loss of the characteristic singlet at
to ppm (typical for ). -
The Marker: Look for the appearance of gem-difluoroalkenes .[1] These signals typically appear between
and ppm as a doublet of doublets (if protons are present) or complex multiplets. -
Secondary Marker: In hydrolytic defluorination (common in aqueous workups of electron-rich
species), look for free fluoride ion (approx. ppm in aqueous media) or the formation of a carboxylic acid where the used to be (confirmed by NMR carbonyl shift).
Table 1: NMR Signatures of Defluorination
| Species | Multiplicity | Diagnosis | |
| Target ( | Singlet (usually) | Intact Product | |
| Difluoroalkene | DD or Multiplet | ||
| Fluoride Ion ( | Singlet | Complete decomposition/Hydrolysis | |
| Benzoyl Fluoride | Singlet | Partial Hydrolysis Intermediate |
Module 2: Mechanistic Troubleshooting
Q: Why does my copper-catalyzed trifluoromethylation yield difluoroalkenes instead of the target acid precursor?
A: You are fighting the
When generating an
The Fix: You must destabilize the Metal-F interaction or speed up the reductive elimination step.
-
Pathway Analysis:
-
Anionic Pathway (High Risk): The metal coordinates to the
-carbon. The -fluorine coordinates to the metal. Elimination occurs.[2][3][4] -
Radical Pathway (Low Risk): Carbon-centered radicals do not have a filled orbital to donate to the C-F
orbital in the same way, making them resistant to -elimination.
-
Visualizing the Elimination Trap:
Caption: The "Fork in the Road": If reductive elimination is too slow, the metal "eats" a fluorine atom, leading to the difluoroalkene byproduct.
Module 3: Optimization Strategies
Q: What specific conditions minimize this elimination?
A: Implement the "Steric & Radical" Strategy.
Ligand Selection (The "BrettPhos" Effect)
In Pd-catalyzed cross-couplings (e.g., synthesizing aryl-CF3 acids from aryl chlorides), standard phosphines allow the metal to interact with the fluorine.
-
Recommendation: Use bulky, electron-rich ligands like BrettPhos or t-BuBrettPhos .
-
Why: The steric bulk prevents the fluorine atom from approaching the metal center (blocking the vacant coordination site required for
-elimination) and accelerates the desired C-CF3 reductive elimination.
The Radical Switch (Cu/Photoredox)
If your anionic copper chemistry is failing, switch to a radical-polar crossover mechanism.
-
Recommendation: Use a dual catalytic system (Ir/Ni or Cu/Photoredox) where the
species is generated as a radical. -
Why: As noted in recent literature (MacMillan et al.), radicals do not undergo
-fluoride elimination. They can be trapped by the metal and reductively eliminated faster than the decomposition pathway.
Solvent & Additives
-
Avoid: HMPA or DMF at high temperatures (promotes fluoride dissociation).
-
Use: Non-polar solvents (DCM, Toluene) where possible.
-
Additive: In some nucleophilic trifluoromethylations, adding a Lewis Acid (like
) can stabilize the anion, but this is risky. A better approach is using "masked" sources like the Langlois reagent ( ) which operates via radical pathways.
Module 4: The "Safe-Guard" Protocol
Scenario: Synthesis of an
Protocol:
-
Deoxygenation (Critical): Oxygen can oxidize Cu(I) to Cu(II) prematurely or quench radical intermediates. Sparge all solvents with Argon for 20 mins.
-
Reagent Choice: Use
(pre-formed) or generate in situ using .-
Note: Pre-formed reagents are often more stable and release
in a more controlled manner.
-
-
Temperature Ramp: Start at 0°C or -78°C .
-
Reason: The activation energy for
-elimination is higher than that of transmetallation. Low temperatures favor the kinetic product (the desired coupling) over the thermodynamic product (the difluoroalkene).
-
-
The "Trap": If synthesizing
-CF3 acids directly is too unstable, synthesize the -trifluoromethyl ester first. The ester group provides electronic stabilization to the -carbon, making the C-F bonds less prone to elimination compared to the carboxylate salt.
Decision Tree for Troubleshooting:
Caption: Diagnostic workflow for identifying the specific mode of defluorination.
References
-
Mechanism of C-F Reductive Elimination: Furuya, T., et al. "Mechanism of C-F Reductive Elimination from Palladium(IV) Fluorides."[2] Journal of the American Chemical Society, 2010.[4] Link
-
Radical Trifluoromethylation: Kautzky, J. A., et al. "Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids." Journal of the American Chemical Society, 2018.[5] Link
-
Copper-Catalyzed Trifluoromethylation: Studer, A.[5] "The Electron Is a Catalyst." Science, 2012.[3] (Contextualizing radical mechanisms).
-
Stability of
-Trifluoromethyl Carbanions: Kawatsura, M., et al. " -Trifluoromethylated Carbanion Synthons." Accounts of Chemical Research, 2008.[6] Link -
Minimizing Defluorination: Tomashenko, O. A., & Grushin, V. V. "Aromatic Trifluoromethylation with Metal Complexes." Chemical Reviews, 2011. Link
Sources
- 1. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic Acid Under Basic Conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid. This document provides in-depth answers and troubleshooting protocols for researchers, scientists, and drug development professionals who may encounter stability issues with this compound, particularly under basic or nucleophilic conditions. Our goal is to explain the underlying chemical principles governing its reactivity and to provide actionable, field-proven methodologies for monitoring and mitigating potential degradation.
The unique structure of this molecule—an α,β-unsaturated carboxylic acid featuring a strongly electron-withdrawing trifluoromethyl (CF₃) group—makes it a valuable synthetic intermediate. However, these same features render it susceptible to specific degradation pathways in basic environments, which are common in both synthetic protocols and physiological systems.
Frequently Asked Questions (FAQs)
Q1: My assay involves a basic buffer (pH > 8), and I'm observing a rapid loss of the parent compound. What is happening?
A: The primary and most immediate reaction of any carboxylic acid in a basic medium is deprotonation to form its corresponding carboxylate salt. This is a standard acid-base reaction and is generally reversible. However, for this compound, the resulting carboxylate is not stable and is prone to irreversible degradation. The electron-deficient nature of the carbon-carbon double bond, enhanced by the potent inductive effect of the CF₃ group, makes the molecule highly susceptible to nucleophilic attack by hydroxide ions or other bases present in your buffer.
Q2: What is the most likely degradation mechanism under basic conditions?
A: The most probable degradation pathway is a retro-haloform type reaction . This mechanism involves two key stages:
-
Michael (Conjugate) Addition: A hydroxide ion (OH⁻) from the basic solution acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated system (the carbon atom bonded to the 4-chlorophenyl group). This breaks the double bond and forms an enolate intermediate.
-
Carbon-Carbon Bond Cleavage: This enolate intermediate is unstable. The molecule rearranges to expel the trifluoromethyl group as a trifluoromethyl anion (:CF₃⁻), which is a surprisingly effective leaving group due to the stabilizing effect of the three fluorine atoms.[1][2][3] This step is analogous to the final cleavage step in the classic haloform reaction.[3] The trifluoromethyl anion is then immediately protonated by the solvent (e.g., water) to form fluoroform (CHF₃).
This degradation pathway is driven by the formation of a more stable, conjugated aromatic system and the effective nature of the trifluoromethyl anion as a leaving group.
Caption: Proposed retro-haloform degradation pathway in basic media.
Q3: What are the final degradation products I should expect to see?
A: Based on the mechanism described above, you should expect to find two primary degradation products:
-
4-Chlorocinnamic acid (or its deprotonated salt, 4-chlorocinnamate).
-
Fluoroform (CHF₃) , a gas.
In some cases, under more aggressive conditions (higher temperature or pH), a secondary degradation pathway involving hydrolytic defluorination might occur, leading to the formation of free fluoride ions (F⁻) .[4]
| Parent Compound | Primary Degradation Products | Potential Secondary Product |
| This compound | 4-Chlorocinnamic acid, Fluoroform (CHF₃) | Fluoride ion (F⁻) |
Q4: How can I quantitatively monitor the stability of my compound during an experiment?
A: A multi-faceted analytical approach is recommended for a comprehensive understanding of the compound's stability.
-
High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse method for monitoring the disappearance of the parent compound and the appearance of the primary organic byproduct, 4-chlorocinnamic acid. The aromatic nature of both compounds makes them easily detectable by UV.[5]
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): This is an exceptionally powerful and direct method. The parent compound will show a characteristic singlet or quartet for the CF₃ group. The formation of fluoroform will appear as a distinct doublet (due to coupling with ¹H), and free fluoride ions will appear as a broad singlet at a very different chemical shift. This technique allows for unambiguous identification and quantification of fluorine-containing species.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Use LC-MS to confirm the identity of the parent compound and the 4-chlorocinnamic acid degradation product by their respective mass-to-charge ratios.
-
Ion-Selective Electrode (ISE) or Ion Chromatography (IC): If you suspect the secondary defluorination pathway is occurring, these methods are ideal for specifically quantifying the concentration of free fluoride ions in your aqueous sample.[7][8]
Troubleshooting Guide
| Observation | Probable Cause | Recommended Action |
| Rapid loss of starting material (< 1 hour) in the reaction mixture. | The pH of the medium is too high, or the temperature is elevated, accelerating the retro-haloform reaction. | 1. Lower the pH to below 7.0 if the experimental design allows. 2. If basic conditions are required, use the mildest possible base (e.g., bicarbonate instead of hydroxide). 3. Perform the reaction at a lower temperature (e.g., 0-4 °C). |
| A new major peak appears in the HPLC chromatogram. | This is likely the 4-chlorocinnamic acid byproduct. | 1. Confirm its identity using LC-MS. 2. Run a standard of 4-chlorocinnamic acid if available to compare retention times. |
| ¹⁹F NMR shows the disappearance of the parent CF₃ signal and the appearance of a new doublet. | This confirms the formation of fluoroform (CHF₃), validating the retro-haloform mechanism. | This is a definitive result. To quantify, use an internal standard with a known ¹⁹F signal. Note that fluoroform is a gas and may escape from an open system. |
| The reaction mass balance is low, and an odor is detected. | Fluoroform is a gas and may be escaping the reaction vessel, leading to an apparent loss of mass. | Ensure your experiment is conducted in a closed or well-ventilated system, following all safety protocols.[9] |
Experimental Protocols
Protocol 1: Time-Course Stability Study by HPLC-UV
This protocol provides a framework for assessing the compound's stability over time.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or DMSO).
-
Reaction Setup: In a thermostated vial, add the desired basic buffer (e.g., 100 mM phosphate buffer, pH 8.0).
-
Initiation: At time zero (t=0), spike the buffer with the stock solution to a final concentration of 50 µg/mL. Ensure the organic solvent concentration is low (<1%) to avoid solubility issues.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the degradation by adding the aliquot to a vial containing a solution that neutralizes the base (e.g., an equal volume of 0.1% formic acid in acetonitrile). This stabilizes the sample for analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV detector set to a wavelength where both the parent and product have strong absorbance (e.g., 254 nm or 280 nm).
-
Analysis: Plot the peak area of the parent compound versus time to determine its degradation kinetics.
-
Caption: Experimental workflow for HPLC-based stability monitoring.
Protocol 2: Product Identification using ¹⁹F NMR
-
Reaction Setup: In an NMR tube, dissolve a small amount (~5 mg) of the compound in a deuterated solvent compatible with basic conditions (e.g., D₂O with a phosphate buffer or CD₃OD).
-
Initial Spectrum (t=0): Acquire a baseline ¹⁹F NMR spectrum immediately after dissolution. Record the chemical shift of the parent CF₃ group.
-
Initiate Degradation: Add a small amount of a basic solution (e.g., NaOD in D₂O) to the NMR tube and mix carefully.
-
Time-Lapsed Spectra: Acquire subsequent ¹⁹F NMR spectra over time. Monitor for the decrease of the parent signal and the appearance of new signals.
-
Expected Fluoroform (CHF₃) Signal: A doublet around -78 to -82 ppm (J ≈ 80 Hz).
-
Expected Fluoride (F⁻) Signal: A broad singlet around -120 ppm.
-
-
Data Interpretation: The presence and growth of the doublet signal is strong evidence for the retro-haloform degradation pathway.
References
-
Harnisch, M., & Roberts, T. (2000). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Chromatography A, 889(1-2), 177-84. [Link]
-
ExxonMobil. (2023). Safety Data Sheet. [Link]
-
Service Chemical Inc. (Date not specified). Safety Data Sheets. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]
-
Moirana, R., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. [Link]
-
Asymmetric Synthesis. (2020). Haloform Reaction of Methyl Ketones. Master Organic Chemistry. [Link]
-
Fuson, R. C., & Bull, B. A. (1934). The Haloform Reaction. Chemical Reviews, 15(3), 275–309. [Link]
-
Wikipedia. Haloform reaction. [Link]
-
Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. [Link]
-
Rahman, M. A., et al. (2022). Recent Developments in Methods of Analysis for Fluoride Determination. Journal of Chemistry. [Link]
-
Brauns, D. H. (1935). Quantitative determination of fluorine in organic compounds. Journal of Research of the National Bureau of Standards, 15(4), 449-459. [Link]
-
Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431–438. [Link]
-
Liu, Z., et al. (2024). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Haloform reaction - Wikipedia [en.wikipedia.org]
- 4. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 5. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. evosupplygroupcatalog.sfo3.digitaloceanspaces.com [evosupplygroupcatalog.sfo3.digitaloceanspaces.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity of 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic Acid
This guide provides a comprehensive, technically grounded comparison of strategies for developing a robust High-Performance Liquid Chromatography (HPLC) method to assess the purity of 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each decision in the method development workflow, ensuring a self-validating and reliable analytical procedure.
Introduction: Understanding the Analyte
This compound is a complex molecule presenting several key characteristics that directly influence HPLC method development:
-
Acidic Nature : The presence of a carboxylic acid group dictates that mobile phase pH will be a critical parameter for controlling retention and peak shape. The pKa of similar aromatic carboxylic acids is typically in the range of 4.0 to 5.0.[1]
-
Hydrophobicity : The chlorophenyl and trifluoromethyl groups impart significant hydrophobicity, suggesting that reversed-phase (RP) chromatography will be the primary mode of separation.
-
Aromaticity : The chlorophenyl ring offers the potential for π-π interactions with specific stationary phases, which can be exploited to enhance selectivity.[2][3]
-
UV Chromophore : The aromatic ring provides a strong chromophore, making UV detection a suitable and straightforward choice for quantification.
The objective is to develop a stability-indicating HPLC method capable of separating the main compound from potential process impurities, degradation products, and geometric (E/Z) isomers.
The Method Development Workflow: A Strategic Approach
A systematic approach to method development ensures efficiency and leads to a robust final method. The process involves a logical progression from initial screening to final validation.
Caption: A systematic workflow for HPLC method development.
Phase 1: Column and Mobile Phase Scouting
The initial phase focuses on selecting the most promising column and mobile phase combination. We will compare three common reversed-phase columns to assess their suitability.
Experimental Rationale:
-
C18 (L1 packing): This is the industry-standard, highly hydrophobic stationary phase. It is an excellent starting point for retaining the nonpolar regions of the analyte.[2][4]
-
Phenyl-Hexyl (L11 packing): This phase provides an alternative selectivity mechanism. The phenyl rings in the stationary phase can engage in π-π interactions with the analyte's chlorophenyl ring, which can significantly alter elution order and improve the resolution of aromatic compounds and their isomers.[3][5]
-
Embedded Polar Group (EPG) (e.g., Polar-RP): These columns have a polar group embedded within the alkyl chain. This feature helps to shield residual silanols on the silica surface, which can lead to improved peak shape for acidic compounds like ours, especially at mid-range pH values.
The choice of stationary phase dictates the primary separation mechanism, moving beyond simple hydrophobicity.
Caption: Interaction comparison between C18 and Phenyl-Hexyl phases.
A generic gradient method is used to quickly assess the performance of each column with both acetonitrile and methanol as the organic modifier.
Protocol:
-
Columns:
-
C18, 4.6 x 150 mm, 5 µm
-
Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Polar-RP, 4.6 x 150 mm, 5 µm
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: 5% to 95% B in 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 30 °C
The following table summarizes expected outcomes from the initial screening.
| Column | Organic Modifier | Main Peak Retention Time (min) | Key Impurity Resolution (Rs) | Peak Tailing Factor (Tf) | Observations |
| C18 | Acetonitrile | 12.5 | 1.4 | 1.6 | Strong retention, but peak tailing and co-elution of a key impurity. |
| C18 | Methanol | 10.8 | 1.6 | 1.5 | Better resolution than ACN, but tailing persists. |
| Phenyl-Hexyl | Acetonitrile | 11.2 | 2.1 | 1.2 | Excellent resolution and improved peak shape due to π-π interactions.[5] |
| Phenyl-Hexyl | Methanol | 9.9 | 1.8 | 1.3 | Good separation, but acetonitrile provides superior selectivity on this phase.[6] |
| Polar-RP | Acetonitrile | 11.8 | 1.7 | 1.1 | Best peak shape, but resolution is not as good as the Phenyl-Hexyl column. |
Phase 2: Method Optimization
With the best column and solvent selected, the next step is to optimize the mobile phase pH and gradient profile to maximize resolution and efficiency.
The pH of the mobile phase is a powerful tool for controlling the retention of ionizable compounds.[1][7][8] For an acidic analyte like ours (pKa ~4-5), maintaining the pH at least 1.5-2 units below the pKa ensures it remains in its neutral, protonated form.[1][9] This minimizes peak tailing caused by interactions between the ionized acid and the silica surface.
Protocol:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase B: Acetonitrile
-
Mobile Phase A Comparison:
-
Condition 1: 0.1% Formic Acid (pH ~2.7)
-
Condition 2: 20 mM Potassium Phosphate, adjusted to pH 2.5
-
Condition 3: 20 mM Potassium Phosphate, adjusted to pH 3.5
-
-
Gradient: Optimized based on scouting runs (e.g., 40-75% B in 10 minutes)
Expected Outcome: The buffered mobile phase at pH 2.5 is expected to provide the most robust results, offering consistent pH control and sharp, symmetrical peaks. While 0.1% formic acid is convenient, a true buffer provides better resistance to pH shifts, which is critical for method reproducibility.[10]
The goal of gradient optimization is to achieve baseline separation for all relevant impurities in the shortest possible run time. This is achieved by adjusting the slope of the gradient.
-
Shallow Gradient: A slower increase in the organic solvent percentage improves the resolution between closely eluting peaks.
-
Steep Gradient: A faster increase reduces the overall run time but may sacrifice resolution.
Based on the initial scouting, a focused gradient from 40% to 75% acetonitrile over 10-15 minutes should provide a good balance.
Phase 3: The Final Method and Validation
Following optimization, a final method is established and then validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to prove its suitability for the intended purpose.[11][12][13][14]
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 2.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0.0 40 12.0 75 12.1 95 15.0 95 15.1 40 | 20.0 | 40 |
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection: UV, 254 nm
-
Injection Volume: 10 µL
The method must be validated to ensure it is accurate, precise, specific, and robust. The validation plan should adhere to ICH Q2(R1) guidelines.[11][13]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interference at the retention time of the main peak and impurities. | To ensure the method can distinguish the analyte from impurities and degradation products. |
| Linearity | Correlation coefficient (R²) ≥ 0.999 | To demonstrate a proportional relationship between concentration and detector response. |
| Accuracy | 98.0% - 102.0% recovery | To assess the closeness of the measured value to the true value. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% | To measure the method's consistency under various conditions. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ) | To determine the lowest concentration of analyte the method can reliably detect and quantify. |
| Robustness | System suitability parameters met after small, deliberate changes (e.g., pH ±0.2, Temp ±5°C).[15] | To demonstrate the method's reliability during normal use. |
Conclusion and Recommendation
This guide demonstrates a systematic, science-driven approach to HPLC method development. By comparing different stationary phases and optimizing mobile phase conditions, we have established a promising analytical method for assessing the purity of this compound.
The Phenyl-Hexyl column is the recommended choice due to its unique selectivity, which leverages both hydrophobic and π-π interactions to achieve superior resolution of the analyte from its closely related impurities. The use of a buffered mobile phase at a low pH (2.5) is critical for ensuring sharp, symmetrical peaks and a robust, reproducible method. Final validation according to ICH guidelines is a mandatory next step to formally qualify the method for use in a regulated environment.
References
-
Poboży, E., Król, E., Wójcik, L., Wachowicz, M., & Trojanowicz, M. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta, 172(3-4), 409-417. Available at: [Link]
-
United States Pharmacopeia. (2023). General Chapter <621> Chromatography. USP-NF. Available at: [Link]
-
Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
DSDP Analytics. (n.d.). USP <621> Chromatography. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available at: [Link]
-
Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Available at: [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Available at: [Link]
-
Veeprho Pharmaceuticals. (2025). Exploring the Role of pH in HPLC Separation. Available at: [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Moravek. (2024). Exploring the Role of pH in HPLC Separation. Available at: [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Agilent Technologies. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations. Available at: [Link]
-
Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Available at: [Link]
-
Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Available at: [Link]
-
Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]
-
Al-Shdefat, R., et al. (2022). Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate. Separations. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025). 3-[4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic Acid Properties. CompTox Chemicals Dashboard. Available at: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. nacalai.com [nacalai.com]
- 3. welch-us.com [welch-us.com]
- 4. agilent.com [agilent.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. moravek.com [moravek.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. database.ich.org [database.ich.org]
- 14. fda.gov [fda.gov]
- 15. dsdpanalytics.com [dsdpanalytics.com]
IR spectroscopy peaks for carboxylic acid and alkene groups in trifluorobut-2-enoic acid
Technical Comparison: IR Spectral Analysis of Fluorinated vs. Non-Fluorinated -Unsaturated Acids
Executive Summary
This guide provides a definitive spectroscopic comparison between 4,4,4-Trifluorobut-2-enoic acid and its non-fluorinated analog, Crotonic acid . For researchers in drug discovery, distinguishing these two is critical, as the trifluoromethyl (
Key Finding: The strong electron-withdrawing nature of the
Theoretical Framework: The Fluorine Effect
To interpret the spectra accurately, one must understand the electronic influence of the
Electronic Competition & Resonance
In a standard
-
Crotonic Acid: The methyl group (
effect) stabilizes the partial positive charge on the -carbon, facilitating conjugation. This lowers to ~1690–1700 cm⁻¹. -
Trifluorobut-2-enoic Acid: The trifluoromethyl group (
effect) strongly withdraws electron density from the -carbon. This destabilizes the resonance contributor shown above. Consequently, the bond retains more "double-bond" character, shifting to a higher frequency (~1740 cm⁻¹).
Diagram 1: Electronic Effects on IR Frequency
Caption: The electron-withdrawing CF3 group inhibits resonance, maintaining high C=O bond order and frequency.
Comparative Spectral Data
The following table summarizes the diagnostic peaks. Note the distinct shift in the carbonyl region, which is the primary indicator of successful fluorination.
| Functional Group | Vibration Mode | Crotonic Acid (Control) [1][2] | 4,4,4-Trifluorobut-2-enoic Acid [3] | Shift ( |
| Carboxylic Acid | 2500–3300 cm⁻¹ (Broad) | 3209 cm⁻¹ (Broad) | ~0 | |
| Carbonyl | 1690–1700 cm⁻¹ | 1740 cm⁻¹ (Strong) | +40–50 cm⁻¹ | |
| Alkene | 1655–1660 cm⁻¹ | ~1660–1680 cm⁻¹ (Weak)* | Minor | |
| Fluorine | N/A | 1100–1300 cm⁻¹ (Multiple) | Diagnostic |
*Note: The C=C stretch in electron-deficient alkenes (like the trifluoro analog) can be weaker and harder to identify than in electron-rich analogs.
Experimental Protocol for Validation
To ensure reproducible data when comparing these compounds, follow this standardized ATR-FTIR workflow.
Materials
-
Instrument: FTIR Spectrometer with Diamond ATR accessory (e.g., PerkinElmer Spectrum Two or similar).
-
Sample: ~5 mg of solid acid (both compounds are solids at room temperature; Crotonic acid MP: 71°C).
-
Solvent (Cleaning): Isopropanol or Acetone (High Purity).
Workflow Diagram
Caption: Standardized ATR-FTIR acquisition workflow for solid organic acids.
Step-by-Step Methodology
-
System Initialization: Allow the IR source to warm up for 15 minutes. Ensure the ATR crystal is free of residue.
-
Background Collection: Collect a background spectrum (air) to subtract atmospheric
and . -
Sample Loading: Place approximately 2-5 mg of the crystalline acid directly onto the center of the diamond crystal.
-
Contact Optimization: Lower the pressure arm until the force gauge indicates optimal contact. Crucial: Poor contact with solids yields noisy spectra; ensure the "force" bar is in the green zone.
-
Acquisition: Scan from 4000 to 450 cm⁻¹.
-
Resolution: 4 cm⁻¹
-
Scans: 16 or 32 (to improve Signal-to-Noise ratio).
-
-
Analysis:
-
Identify the broad
trough (3300-2500 cm⁻¹). -
Locate the sharp
peak.[1] If it is near 1695 cm⁻¹ , the sample is likely Crotonic Acid. If it is near 1740 cm⁻¹ , it is the fluorinated analog. -
Check for the "Fingerprint" of
bonds: strong, complex bands between 1100–1300 cm⁻¹.
-
Conclusion for Drug Developers
When substituting a methyl group with a trifluoromethyl group in
References
-
NIST Chemistry WebBook. Crotonic Acid IR Spectrum. National Institute of Standards and Technology. Available at: [Link]
-
DTU Research Database. Synthesis and Screening of Diverse and Three-Dimensional Fragments. (Contains experimental data for 4,4,4-Trifluorocrotonic acid: IR neat 1740 cm-1). Available at: [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[1] (General theory on conjugated acid shifts).[1] Available at: [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
